Methyl(2-methyl-3-phenylpropyl)amine
Overview
Description
Methyl(2-methyl-3-phenylpropyl)amine, also known as N,2-dimethyl-3-phenyl-1-propanamine, is an organic compound with the molecular formula C11H17N. This compound is a secondary amine and is characterized by the presence of a phenyl group attached to a propyl chain, which is further substituted with a methyl group and an amine group.
Mechanism of Action
Target of Action
Methyl(2-methyl-3-phenylpropyl)amine, a compound structurally similar to 3-Phenylpropylamine , is likely to interact with similar targets. The primary targets of 3-Phenylpropylamine are Trypsin-1 and Trypsin-2 . These are serine proteases that play a crucial role in various biological processes, including digestion and regulation of secretory pathways.
Mode of Action
Based on its structural similarity to methylphenidate , it might act as a norepinephrine and dopamine reuptake inhibitor (NDRI) . This would increase the presence of these neurotransmitters in the extraneuronal space, thereby prolonging their action.
Biochemical Pathways
As an ndri, it could potentially influence thedopaminergic and noradrenergic pathways , which are involved in a variety of physiological functions, including mood regulation, reward, and cognition.
Result of Action
As an ndri, it could potentially enhance neurotransmission within the prefrontal cortex , which could lead to improved cognitive function and reduced impulsivity.
Biochemical Analysis
Biochemical Properties
Methyl(2-methyl-3-phenylpropyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with carboxylesterases, which are enzymes that hydrolyze ester bonds. This compound has been shown to be involved in the amidation of TEMPO-oxidized cellulose nanocrystals, indicating its role in modifying the surface properties of cellulose . Additionally, it interacts with aromatic molecules, enhancing the dispersion and colloidal stabilization of modified cellulose in organic solvents .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of polyamines, which are essential for cellular proliferation, differentiation, and programmed cell death . This compound’s interaction with polyamines suggests its potential role in regulating tumor formation and other cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been observed to participate in free radical bromination and nucleophilic substitution reactions at the benzylic position . These reactions are crucial for its biochemical activity and its ability to modify other molecules. The compound’s interaction with enzymes such as carboxylesterases further highlights its role in biochemical modifications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo N-methylation under solvent-free ball milling conditions, resulting in the formation of tertiary amine derivatives . This process affects the compound’s reactivity and stability, which are critical for its application in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits antidepressant-like effects in rodents when administered at specific doses . High doses of this compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as phenylalanine ammonia lyase, enoate reductase, and aryl carboxylic acid reductase, which are part of the biosynthetic pathway for 3-phenylpropanol . These interactions influence the metabolic flux and levels of metabolites, contributing to the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-methyl-3-phenylpropyl)amine typically involves a multi-step process:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form an acylbenzene intermediate.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl(2-methyl-3-phenylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Methyl(2-methyl-3-phenylpropyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-phenylpropylamine: Similar structure but lacks the additional methyl group on the propyl chain.
2-Methyl-3-phenylpropylamine: Similar structure but lacks the N-methyl substitution.
Uniqueness
Methyl(2-methyl-3-phenylpropyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of both the N-methyl and 2-methyl groups influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,2-dimethyl-3-phenylpropan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(9-12-2)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWKZRYBSNVOAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)CNC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104178-02-1 | |
Record name | methyl(2-methyl-3-phenylpropyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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